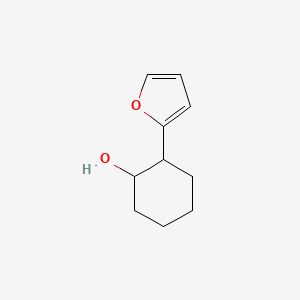

2-(2-Furil)ciclohexanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Furyl)cyclohexanol is an organic compound with the molecular formula C10H14O2. It is characterized by a cyclohexane ring substituted with a hydroxyl group and a furan ring. This compound is of interest due to its unique structure, which combines the properties of both cyclohexanol and furan derivatives.

Aplicaciones Científicas De Investigación

2-(2-Furyl)cyclohexanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(2-Furyl)cyclohexanol can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with furfuryl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation and recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Furyl)cyclohexanol may involve the catalytic hydrogenation of furfurylidene cyclohexanone. This process requires precise control of temperature and pressure to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Furyl)cyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Cyclohexanone derivatives or carboxylic acids.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated cyclohexanol derivatives.

Mecanismo De Acción

The mechanism of action of 2-(2-Furyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Cyclohexanol: Lacks the furan ring, making it less versatile in chemical reactions.

Furfuryl alcohol: Contains a furan ring but lacks the cyclohexane structure, limiting its applications.

Tetrahydrofuran: A fully hydrogenated furan ring, differing significantly in reactivity and properties.

Uniqueness: 2-(2-Furyl)cyclohexanol’s unique combination of a cyclohexane ring and a furan ring allows it to participate in a broader range of chemical reactions compared to its individual components. This dual functionality makes it a valuable compound in various fields of research and industry.

Actividad Biológica

2-(2-Furyl)cyclohexanol is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological effects based on recent research findings.

Chemical Structure and Synthesis

2-(2-Furyl)cyclohexanol is a cyclohexanol derivative featuring a furan ring. The synthesis of this compound can be achieved through various methods, including catalytic reactions involving furan derivatives and cyclohexanones. The structural formula is represented as follows:

Antioxidant Activity

Research indicates that 2-(2-Furyl)cyclohexanol exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress leading to various diseases. Studies have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(2-Furyl)cyclohexanol has been evaluated through in vitro assays. It demonstrated the ability to inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This activity suggests its potential application in treating inflammatory diseases .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of 2-(2-Furyl)cyclohexanol. It has shown promise in models of neurodegenerative diseases by reducing neuronal cell death and improving cognitive function in animal models. The compound's mechanism may involve modulation of neurotransmitter levels and protection against excitotoxicity .

Case Studies

- Antioxidant Activity Assessment : In a study assessing the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, 2-(2-Furyl)cyclohexanol exhibited an IC50 value comparable to known antioxidants like ascorbic acid, indicating its strong potential as a natural antioxidant .

- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of 2-(2-Furyl)cyclohexanol resulted in improved memory retention and reduced amyloid plaque formation. Behavioral tests such as the Morris water maze demonstrated significant improvements in cognitive function compared to control groups .

Research Findings Summary Table

| Biological Activity | Mechanism | IC50/Effectiveness |

|---|---|---|

| Antioxidant | Free radical scavenging | Comparable to ascorbic acid |

| Anti-inflammatory | Inhibition of cytokine release | Significant reduction observed |

| Neuroprotective | Modulation of neurotransmitters | Improved cognitive function |

Propiedades

IUPAC Name |

2-(furan-2-yl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h3,6-9,11H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJHTKRSIFBJMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.